2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl-
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Overview
Description
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- is a heterocyclic organic compound with the molecular formula C4H7N3. It is also known by other names such as succinimidine and succinimidimide . This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of succinic anhydride with ammonia, followed by cyclization to form the pyrrole ring . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Succinimidine: Another name for the same compound.
Succinimidimide: Another name for the same compound.
2-Imino-3,4-dimethyl-2H-pyrrol-5-amine: A structurally similar compound with different substituents.
Uniqueness
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-imino-3,3,4,4-tetramethylpyrrol-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3,(H3,9,10,11) |
InChI Key |
MBUPBRWWIPEVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=N)C1(C)C)N)C |
Origin of Product |
United States |
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